molecular formula C18H15N5O2 B2864435 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034547-54-9

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2864435
CAS No.: 2034547-54-9
M. Wt: 333.351
InChI Key: SQNWSFVVEDETQG-UHFFFAOYSA-N
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Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a pyrazole and pyrazine moiety

Preparation Methods

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzofuran core, followed by the introduction of the pyrazole and pyrazine groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenated intermediates, and amine derivatives. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzofuran core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the pyrazole or pyrazine rings. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide can be compared with other compounds that have similar structural features:

    N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide: This compound has an imidazole ring instead of a pyrazole ring.

    7-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide: This compound features a methoxy group on the benzofuran ring. These similar compounds highlight the unique structural features of this compound, particularly the presence of both pyrazole and pyrazine rings, which may confer distinct biological or chemical properties.

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazinyl group, a pyrazole moiety, and a benzofuran ring. This unique combination contributes to its biological properties. The IUPAC name is this compound, and its molecular formula is C₁₅H₁₄N₄O₂.

This compound interacts with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus modulating their activity. For instance, it has shown potential as an inhibitor of Aurora-A kinase, which is involved in cell cycle regulation and is often overexpressed in cancer cells .
  • Receptor Interaction: It can also interact with various receptors, potentially influencing signaling pathways associated with inflammation and cancer progression.

Anticancer Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. In particular:

  • Cell Line Studies: this compound has been tested against several cancer cell lines, demonstrating cytotoxic effects. For example, compounds similar to this have shown IC₅₀ values ranging from 0.01 µM to 42.30 µM against various lines such as MCF7 and A549 .
CompoundCell LineIC₅₀ (µM)
AMCF70.01
BNCI-H4600.03
CA54926

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have been noted for their anti-inflammatory activities. They inhibit pathways that lead to the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of pyrazole derivatives in various therapeutic contexts:

  • Study on Antitumor Activity: A study by Bouabdallah et al. reported that certain pyrazole derivatives exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines, with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Inhibition of Kinases: Research has shown that compounds similar to this compound effectively inhibit Aurora-A kinase with IC₅₀ values as low as 0.067 µM, indicating strong potential for cancer therapy .
  • Broad Pharmacological Activities: Pyrazole derivatives have been explored for their antibacterial and antifungal properties as well, showcasing their versatility in drug development .

Properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-18(17-11-13-3-1-2-4-16(13)25-17)21-8-10-23-9-5-14(22-23)15-12-19-6-7-20-15/h1-7,9,11-12H,8,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNWSFVVEDETQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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